2-(Trifluoromethyl)thiazole-4-carboxamide

Vue d'ensemble

Description

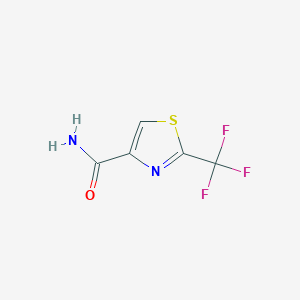

2-(Trifluoromethyl)thiazole-4-carboxamide is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a trifluoromethyl group and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Research Findings :

-

Hydrolysis of ethyl esters to carboxylic acids (e.g., 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid) using NaOH (40% aqueous) achieved yields >90% under reflux conditions .

-

Acidic hydrolysis with HCl (32%) facilitated efficient conversion of intermediates in multi-step syntheses .

Nucleophilic Substitution Reactions

The thiazole ring participates in nucleophilic substitution, particularly at the 2- and 5-positions.

Key Research Findings :

-

Carboxamide derivatives (e.g., 2a–2j ) were synthesized via EDCI/DMAP-mediated coupling with substituted anilines, achieving yields of 66–92% .

-

Chlorination with SOCl₂ enabled efficient conversion of carboxylic acids to acyl chlorides for subsequent reactions .

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation of thiazole ring | H₂O₂, CH₃COOH, 50°C, 6 h | Thiazole sulfoxide/sulfone derivatives | |

| Reduction of amide group | LiAlH₄, THF, 0°C, 2 h | Amine derivatives (limited applicability) |

Key Research Findings :

-

Oxidation with H₂O₂ selectively modified the sulfur atom in thiazole derivatives, forming sulfoxides (e.g., for antimicrobial applications).

-

Reduction of carboxamides to amines was less efficient due to steric hindrance from the trifluoromethyl group.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of 2-(trifluoromethyl)thiazole-4-carboxamide exhibit promising anticancer properties. A series of novel compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide showed significant activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

Case Study:

A study published in 2016 synthesized several thiazole derivatives, including those based on this compound. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity against human cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 0.040 | Breast Cancer |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | 0.042 | Lung Cancer |

Inhibition of Kinases

Another notable application involves the inhibition of specific kinases, such as CK1δ (Casein Kinase 1 delta). Compounds derived from thiazole structures have been identified as potent inhibitors, which may have implications in treating diseases associated with dysregulated kinase activity, including certain cancers and neurodegenerative disorders .

Agricultural Bactericides

This compound serves as an important intermediate in the synthesis of agricultural bactericides. For example, it is a precursor for thifluzamide, a fungicide used to control various plant pathogens. The synthesis process involves multiple steps, including chlorination and cyclization reactions that yield the desired thiazole derivatives .

Case Study:

A patent outlines a method for synthesizing 2-methyl-4-trifluoromethyl thiazole-5-formic acid, which is crucial for producing thifluzamide. This compound demonstrates effective antifungal properties against a range of agricultural pathogens, making it valuable for crop protection .

| Application | Product Name | Target Pathogen |

|---|---|---|

| Bactericide | Thifluzamide | Fusarium spp., Botrytis cinerea |

Synthesis Techniques

The synthesis of this compound and its derivatives typically involves several chemical reactions:

- Chlorination : Utilizing sulfuryl chloride to introduce chlorine into the thiazole structure.

- Cyclization : Reacting with thioacetamide to form the thiazole ring.

- Hydrolysis : Converting intermediates to the final carboxamide product.

These reactions are optimized to enhance yield and purity, as evidenced by various studies reporting yields exceeding 90% for certain derivatives .

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)thiazole-5-carboxylic acid

- 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Comparison: 2-(Trifluoromethyl)thiazole-4-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Activité Biologique

2-(Trifluoromethyl)thiazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structural characteristics allow it to interact with various biomolecules, influencing cellular processes such as signaling pathways and metabolic functions. The presence of the thiazole ring contributes to its reactivity and potential as an enzyme modulator.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymes : It has been shown to inhibit specific enzymes, notably those involved in cancer cell proliferation and metabolic pathways.

- Modulate Protein Interactions : The compound can alter protein-protein interactions, affecting cellular signaling cascades.

- Influence Gene Expression : It may interact with transcription factors, leading to changes in gene expression profiles associated with various diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, modifications in the thiazole structure significantly enhance cytotoxic effects against various cancer cell lines. In a study involving the National Cancer Institute's NCI-60 panel, compounds similar to this compound displayed IC50 values ranging from 0.124 µM to 3.81 µM against different cancer types, indicating strong antiproliferative activity .

| Cancer Type | IC50 (µM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from thiazole structures exhibited moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, showcasing potential as therapeutic agents for neurodegenerative diseases .

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 27.04 - 106.75 |

| BuChE | 58.01 - 277.48 |

Case Studies

- Antiproliferative Effects : A study on a series of thiazole derivatives showed that structural modifications could lead to enhanced cytotoxicity against prostate cancer and melanoma cells. Specifically, the introduction of aromatic groups in place of long fatty chains resulted in improved activity (IC50 = 0.021 - 0.071 µM), comparable to natural anticancer agents like Colchicine .

- Neuroprotective Potential : Another investigation revealed that certain analogues of thiazole compounds could selectively inhibit AChE more effectively than existing treatments like rivastigmine, suggesting their potential use in treating Alzheimer's disease .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXOOKWTHBDCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.